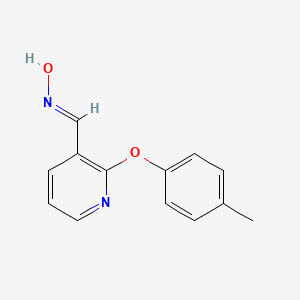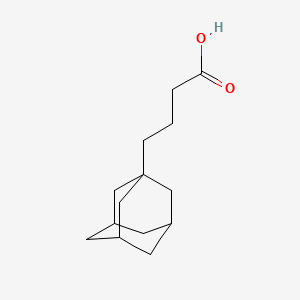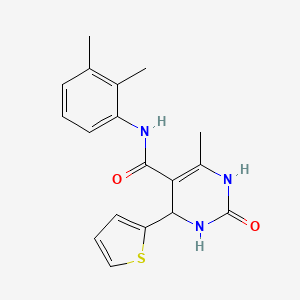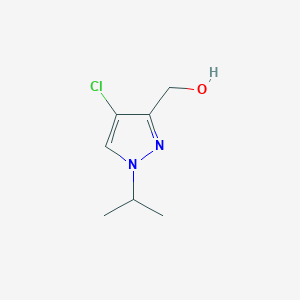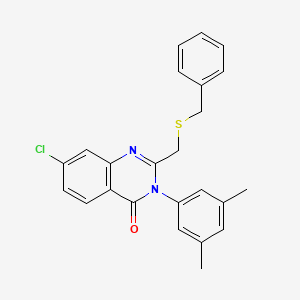
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, also known as CPODQA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer. (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to activate the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in lab experiments is its potent anti-tumor activity against various cancer cell lines. However, one limitation is that it has not yet been tested in animal models, so its efficacy and safety in vivo are unknown.
Direcciones Futuras
There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. One direction is to study its efficacy and safety in animal models, which will provide more information on its potential as a therapeutic agent. Another direction is to investigate its mechanism of action in more detail, which will help to identify potential targets for drug development. Furthermore, the development of new synthetic routes for (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile and its analogs may lead to the discovery of more potent and selective anti-cancer agents.
Métodos De Síntesis
The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-amino-3,4-dihydroquinazoline to form (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDURJQJNDVPT-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

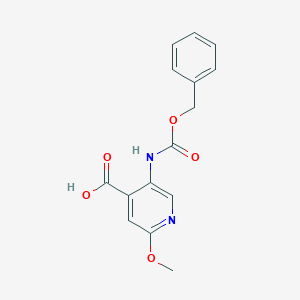
![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)
![3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391890.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)
![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)
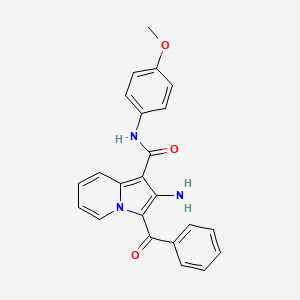
![4-[(4-Bromophenyl)imino-tert-butyl-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2391901.png)
